N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
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Overview
Description
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester is a synthetic compound with a molecular formula of C25H47NO6 It is an ester derivative of L-glutamic acid, where the amino group is substituted with a hexadecanoyl group, and the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester typically involves the following steps:
Acylation of L-glutamic acid: L-glutamic acid is reacted with hexadecanoyl chloride in the presence of a base such as triethylamine to form N-(1-Oxohexadecyl)-L-glutamic acid.
Esterification: The resulting N-(1-Oxohexadecyl)-L-glutamic acid is then esterified with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular membranes, affecting their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Oxohexadecyl)-L-serine tetradecyl ester
- N-(1-Oxohexadecyl)-L-lysine methyl ester
- N-(1-Oxohexadecyl)-L-alanine ethyl ester
Uniqueness
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester is unique due to its specific structure, which combines the properties of L-glutamic acid with a long-chain fatty acid and a tert-butyl ester group. This unique combination imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAOWDMLOIBO-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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